molecular formula C8H12F2O3 B13625248 3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid

3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid

Cat. No.: B13625248
M. Wt: 194.18 g/mol
InChI Key: RWZQPELZPZXWJV-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid is an organic compound with a unique structure that includes a cyclopentyl ring, two fluorine atoms, and a hydroxyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopentylmagnesium bromide with ethyl 2,2-difluoro-3-oxopropanoate, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol.

Scientific Research Applications

3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the cyclopentyl ring and difluoro substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

3-cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid

InChI

InChI=1S/C8H12F2O3/c9-8(10,7(12)13)6(11)5-3-1-2-4-5/h5-6,11H,1-4H2,(H,12,13)

InChI Key

RWZQPELZPZXWJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(C(=O)O)(F)F)O

Origin of Product

United States

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